molecular formula C21H23NO6S B3599355 benzo[d][1,3]dioxol-5-ylmethyl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate

benzo[d][1,3]dioxol-5-ylmethyl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B3599355
M. Wt: 417.5 g/mol
InChI Key: ZQSSYKAYYUZWSZ-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-ylmethyl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a piperidine sulfonyl group, and a benzoate ester. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,3]dioxol-5-ylmethyl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be achieved by cyclization of catechol with dichloromethane under basic conditions . This intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the benzo[d][1,3]dioxol-5-ylmethyl group .

The next step involves the synthesis of the 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate moiety. This can be achieved by sulfonylation of 4-methylbenzoic acid with piperidine and a sulfonyl chloride reagent under basic conditions . The final step is the esterification of the benzo[d][1,3]dioxol-5-ylmethyl group with the 4-methyl-3-(piperidin-1-ylsulfonyl)benzoic acid derivative to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-ylmethyl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The ester and sulfonyl groups can be reduced under appropriate conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzoate and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-ylmethyl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-5-ylmethyl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis and cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dioxol-5-ylmethyl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the benzo[d][1,3]dioxole moiety, piperidine sulfonyl group, and benzoate ester allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl 4-methyl-3-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-15-5-7-17(12-20(15)29(24,25)22-9-3-2-4-10-22)21(23)26-13-16-6-8-18-19(11-16)28-14-27-18/h5-8,11-12H,2-4,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSSYKAYYUZWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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